molecular formula C11H9N B14033351 2-(2-Deuteriophenyl)pyridine

2-(2-Deuteriophenyl)pyridine

Cat. No.: B14033351
M. Wt: 156.20 g/mol
InChI Key: VQGHOUODWALEFC-RAMDWTOOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Deuteriophenyl)pyridine: is an organic compound that features a pyridine ring substituted with a deuterated phenyl group at the 2-position. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Deuteriophenyl)pyridine typically involves the deuteration of 2-phenylpyridine. One common method is the reaction of phenyl lithium with pyridine, followed by deuteration using deuterium gas or deuterated reagents . The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The use of catalysts to enhance the reaction efficiency and selectivity is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Deuteriophenyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce halogenated or nitrated derivatives .

Mechanism of Action

Properties

Molecular Formula

C11H9N

Molecular Weight

156.20 g/mol

IUPAC Name

2-(2-deuteriophenyl)pyridine

InChI

InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i6D

InChI Key

VQGHOUODWALEFC-RAMDWTOOSA-N

Isomeric SMILES

[2H]C1=C(C=CC=C1)C2=CC=CC=N2

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=N2

Origin of Product

United States

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